6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
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Overview
Description
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core. It is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo Ring: Starting with a suitable precursor, the imidazo ring is formed through cyclization reactions.
Benzodiazepine Core Construction: The benzodiazepine core is constructed by introducing the appropriate substituents and performing cyclization reactions.
Final Coupling: The phenylpropenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with a different substitution pattern.
Midazolam: A benzodiazepine with a fused imidazo ring, similar to the compound .
Alprazolam: A benzodiazepine with a triazolo ring.
Uniqueness
6-(2-Phenylpropen-3-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is unique due to its specific substitution pattern and the presence of the phenylpropenyl group. This structural uniqueness may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
131515-12-3 |
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Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
11-methyl-10-(2-phenylprop-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C20H21N3O/c1-14(16-7-4-3-5-8-16)11-22-13-17-9-6-10-18-19(17)23(12-15(22)2)20(24)21-18/h3-10,15H,1,11-13H2,2H3,(H,21,24) |
InChI Key |
ZVKBBTVDGWBBOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC(=C)C4=CC=CC=C4)C=CC=C3NC2=O |
Origin of Product |
United States |
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